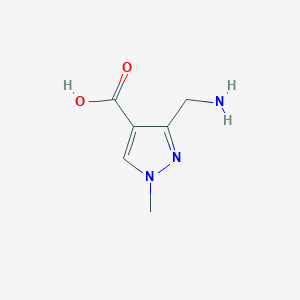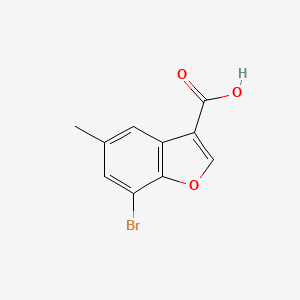
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring, along with a methanol group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)aldehyde or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)alkane.
Substitution: Formation of halogenated derivatives such as (5-Ethyl-2,4,6-trimethylpyridin-3-yl)bromide or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)chloride.
Aplicaciones Científicas De Investigación
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ethyl and methanol groups, making it less versatile in certain reactions.
3-Ethyl-2,4,6-trimethylpyridine: Similar structure but without the methanol group, affecting its reactivity and applications.
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)amine: Contains an amine group instead of a methanol group, leading to different chemical properties and uses.
Uniqueness
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(5-ethyl-2,4,6-trimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NO/c1-5-10-7(2)11(6-13)9(4)12-8(10)3/h13H,5-6H2,1-4H3 |
Clave InChI |
HFHGEKFWPXXXKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(N=C1C)C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
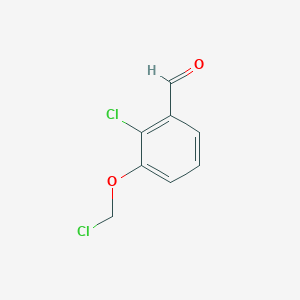
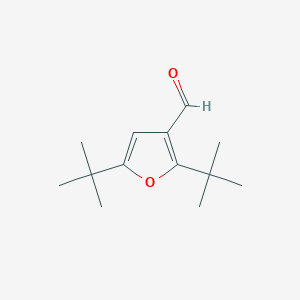
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)
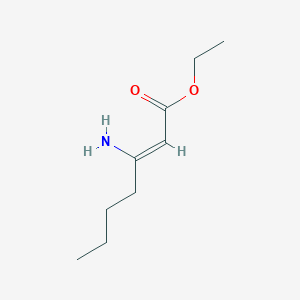
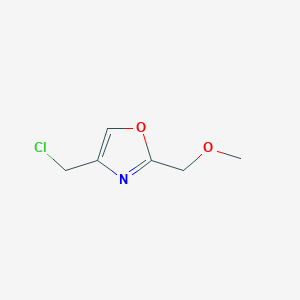
![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
